N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a fluorobenzoyl group, and a tetrahydroquinoxalinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenylamine and 4-fluorobenzoyl chloride. These intermediates undergo condensation reactions, followed by cyclization and acylation steps to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-FLUOROBENZOYL)THIOUREA
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its specific arrangement of ethoxyphenyl, fluorobenzoyl, and tetrahydroquinoxalinyl groups contributes to its potential as a versatile research tool and therapeutic agent.
Properties
Molecular Formula |
C25H22FN3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H22FN3O4/c1-2-33-19-13-11-18(12-14-19)27-23(30)15-22-24(31)28-20-5-3-4-6-21(20)29(22)25(32)16-7-9-17(26)10-8-16/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
ZVCFFSFSSCRAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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